molecular formula C18H17N3O2 B6347122 4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 1354925-60-2

4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6347122
CAS No.: 1354925-60-2
M. Wt: 307.3 g/mol
InChI Key: VRGBJHURVAFAPK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2,5-dimethoxyphenyl group at position 4, a phenyl group at position 6, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . Its structural complexity, including methoxy and phenyl substituents, suggests tunable electronic and steric properties, which may influence solubility, binding affinity, and metabolic stability .

Availability of this compound is restricted; commercial suppliers like CymitQuimica list it as discontinued, indicating challenges in procurement for further studies .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-13-8-9-17(23-2)14(10-13)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGBJHURVAFAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine and a pyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine with structurally analogous compounds:

Structural Analogs with Halogen Substituents

  • 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2k) Substituents: Bromine at position 5 of the dimethoxyphenyl ring, azido group at position 5 of the pyrimidine. Molecular Weight: 426 g/mol. Melting Point: 178°C. Key Features: High yield (91%) in synthesis, confirmed by IR, NMR, and mass spectrometry.
  • 5-Azido-4-(5-iodo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (2l)

    • Substituents : Iodine at position 5 of the dimethoxyphenyl ring.
    • Molecular Weight : 474 g/mol.
    • Melting Point : 182°C.
    • Key Features : Lower yield (78%) compared to 2k, likely due to steric hindrance from iodine. Enhanced molecular weight may improve lipophilicity .
Compound Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-(2,5-Dimethoxyphenyl), 6-phenyl Not reported Not reported Discontinued commercial status
2k 5-azido, 4-(5-Br-2,4-dimethoxyphenyl) 426 178 High synthetic yield (91%)
2l 5-azido, 4-(5-I-2,4-dimethoxyphenyl) 474 182 Enhanced lipophilicity

Analogs with Varied Aromatic Substitutions

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Substituents: Fluorophenyl and methoxyphenylaminomethyl groups. Key Features: Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring. Dihedral angles between pyrimidine and aromatic rings range from 12.0° to 86.1°, influencing molecular conformation . Biological Relevance: Antimicrobial activity reported for related chlorophenyl analogs .
  • 4-Methyl-6-phenylpyrimidin-2-amine Substituents: Methyl at position 4, phenyl at position 4. Key Features: Simpler structure with dihedral angles of 29.41° and 46.32° between pyrimidine and phenyl rings.

Ethoxy and Thioxo Derivatives

  • 4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine Substituents: Ethoxy at position 4, 4-methoxyphenyl at position 5. Molecular Weight: 245.28 g/mol. Key Features: Ethoxy group may enhance solubility compared to methoxy derivatives. No biological data reported .
  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (Compound 5) Substituents: Thioxo group, tetrahydro-pyrimidine core. Key Features: Synthesized via aldol condensation.

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